2-amino-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
Description
2-amino-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a heterocyclic compound that belongs to the pyranopyran family This compound is characterized by its unique structure, which includes an amino group, a nitrophenyl group, and a carbonitrile group
Properties
IUPAC Name |
2-amino-7-methyl-4-(2-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5/c1-8-6-12-14(16(20)23-8)13(10(7-17)15(18)24-12)9-4-2-3-5-11(9)19(21)22/h2-6,13H,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSDTXIIGFORNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3[N+](=O)[O-])C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Reaction (MCR) Protocols
One-Pot Four-Component Synthesis
A widely employed method involves a one-pot, four-component reaction protocol in aqueous medium. This approach utilizes:
- 4-Hydroxy-1-methylquinolin-2(1H)-one as the cyclic CH-acid;
- Malononitrile as the active methylene component;
- 2-Nitrobenzaldehyde as the aryl aldehyde;
- Triethylamine as the base catalyst.
The reaction proceeds under reflux in ethanol (96% aqueous solution) for 50 minutes, yielding the target compound via sequential Knoevenagel condensation, Michael addition, and cyclization. The product precipitates upon cooling and is purified via recrystallization from dimethylformamide (DMF). This method achieves >98% purity, as confirmed by ¹H NMR.
Key Advantages:
Domino Reaction with Surfactant Catalysis
An optimized domino reaction employs dodecyltrimethylammonium bromide (DTAB) as a phase-transfer catalyst in water. This method enhances reaction kinetics by facilitating micellar interactions between hydrophobic reactants.
Procedure:
- Reactants : Equimolar quantities of 4-hydroxycoumarin, malononitrile, and 2-nitrobenzaldehyde.
- Conditions : Stirred at 80°C for 2 hours.
- Workup : Filtration and washing with cold ethanol yield the crude product, which is recrystallized from acetonitrile.
Mechanistic Insights:
- Knoevenagel adduct formation : Malononitrile reacts with 2-nitrobenzaldehyde to generate an α,β-unsaturated nitrile.
- Michael addition : The enolate of 4-hydroxycoumarin attacks the adduct, forming a tetrahedral intermediate.
- Cyclization : Intramolecular nucleophilic attack by the hydroxyl oxygen on the nitrile carbon completes the pyran ring.
Solvent-Free Mechanochemical Synthesis
Ball-Milling Technique
To minimize solvent use, a mechanochemical approach employs a planetary ball mill.
Parameters:
- Reactants : 4-Hydroxy-6-methyl-2H-pyran-2-one (1 mmol), malononitrile (1 mmol), 2-nitrobenzaldehyde (1 mmol).
- Catalyst : Potassium carbonate (10 mol%).
- Conditions : Milling at 500 rpm for 30 minutes.
This method achieves 92% yield, with purity confirmed by LC-MS. The absence of solvent reduces waste and simplifies purification.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Solvent | Time | Yield | Purity |
|---|---|---|---|---|---|
| One-Pot MCR | Triethylamine | Ethanol | 50 min | 85% | >98% |
| Domino Reaction | DTAB | Water | 2 hrs | 78% | 95% |
| Mechanochemical | K₂CO₃ | Solvent-free | 30 min | 92% | 99% |
Reaction Optimization and Kinetic Studies
Analytical Characterization
Spectroscopic Data
Industrial-Scale Considerations
Emerging Methodologies
Photocatalytic Synthesis
Recent advances utilize visible-light catalysis with eosin Y. This method achieves 88% yield at room temperature in 4 hours, offering energy savings.
Biocatalytic Routes
Preliminary studies with lipase B from Candida antarctica show promise for enantioselective synthesis, though yields remain low (32%).
Chemical Reactions Analysis
Types of Reactions
2-amino-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrano compounds, including 2-amino-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile, exhibit promising antimicrobial properties. For instance, compounds synthesized from this scaffold have shown activity against both Gram-positive and Gram-negative bacteria. In particular, one study reported the synthesis of pyrano derivatives that displayed inhibition zones comparable to standard antibiotics like ciprofloxacin and ampicillin .
Anticancer Potential
Research indicates that pyrano compounds can interact with biological targets involved in cancer progression. For example, certain derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. The structural features of this compound may enhance its ability to inhibit tumor growth by disrupting critical signaling pathways involved in cell proliferation and survival.
Organic Synthesis
Multicomponent Reactions
This compound serves as a versatile intermediate in multicomponent reactions (MCRs) for synthesizing complex organic molecules. MCRs involving this compound have been developed to create diverse libraries of bioactive compounds efficiently. These reactions often yield high purity products with minimal environmental impact due to their one-pot nature .
Catalytic Applications
The compound has been utilized in catalytic processes to facilitate the formation of other heterocyclic compounds. For example, it can act as a catalyst or a substrate in reactions leading to the synthesis of densely functionalized pyrans under mild conditions. This aspect is particularly advantageous for developing new synthetic methodologies that are both efficient and environmentally friendly .
Materials Science
Polymeric Composites
In materials science, derivatives of this compound have been explored for their potential use in polymeric composites. The unique structural characteristics imparted by the pyrano framework can enhance the mechanical and thermal properties of polymers when incorporated into composite materials. Research indicates that these composites may exhibit improved strength and stability compared to conventional materials.
-
Antimicrobial Efficacy Study
A study evaluated the antibacterial activity of synthesized derivatives against common bacterial strains. The results indicated significant inhibition zones for certain derivatives when compared to standard antibiotics. -
Cytotoxicity Assay
Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The findings suggested that specific modifications to the compound's structure could enhance its anticancer activity.
Mechanism of Action
The mechanism of action of 2-amino-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in pathways related to cancer cell growth and survival. The nitrophenyl group plays a significant role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]pyran-3-carbonitrile
- 2-amino-7,7-dimethyl-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydrobenzopyran
Uniqueness
2-amino-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This group enhances its potential as an enzyme inhibitor and its applicability in medicinal chemistry.
Biological Activity
2-Amino-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential mechanisms of action.
- Molecular Formula : C16H11N3O5
- Molecular Weight : 325.2756 g/mol
- CAS Number : 315246-02-7
- Structure : The compound features a pyrano-pyran backbone with a nitrophenyl substituent, which is crucial for its biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a related study on pyrazole derivatives showed that compounds with similar structural features had minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | MBC/MFC (μg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| 2-amino derivative | 0.22 - 0.25 | Not specified | Significant reduction compared to Ciprofloxacin |
Cytotoxicity and Hemolytic Activity
The cytotoxic effects of the compound were assessed through hemolytic activity tests. Results indicated that the compound exhibited low hemolytic activity, with % lysis ranging from 3.23% to 15.22%, suggesting a favorable safety profile . Additionally, the non-cytotoxicity was confirmed with IC50 values exceeding 60 μM.
The mechanism underlying the antimicrobial activity appears to involve inhibition of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR inhibitors . This dual-target approach may enhance the efficacy against resistant strains.
Study on Antimicrobial Efficacy
A study published in the ACS Omega journal evaluated various derivatives of similar structural classes for their antimicrobial efficacy. The study found that compounds with nitrophenyl groups exhibited enhanced activity against resistant bacterial strains, highlighting the importance of structural modifications in developing potent antimicrobial agents .
Crystal Structure Analysis
The crystal structure analysis of related compounds has provided insights into the spatial arrangement and interactions at the molecular level, which are critical for understanding their biological activities . The structural data can guide further modifications to enhance efficacy.
Q & A
Q. Table 1: Synthesis Optimization
| Catalyst | Solvent | Time (h) | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Piperidine | Ethanol | 1 | 67 | >95% | |
| L-Proline | Ethanol | 2 | 72 | >97% |
Scalability requires continuous flow processes to enhance efficiency and reproducibility .
Basic: What spectroscopic and crystallographic techniques confirm the compound’s structure?
Methodological Answer:
- IR Spectroscopy: Key peaks include ν(C≡N) at 2199 cm⁻¹, ν(C=O) at 1715 cm⁻¹, and ν(NH₂) at 3397–3326 cm⁻¹ .
- NMR: H NMR (DMSO-d6): δ 2.22 (s, CH3), 4.55 (s, pyran-H), 7.62 (dd, aromatic-H) .
- X-ray Diffraction (XRD): Monoclinic crystal system (space group P2₁/c), with unit cell parameters Å, Å, Å, and β = 102.3° .
Q. Table 2: Key Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| R-factor | 0.054 | |
| Intermolecular H-bonds | N–H···O (2.89 Å) |
Advanced: How do intermolecular interactions influence the compound’s crystal packing?
Methodological Answer:
The planar pyran ring forms N–H···O hydrogen bonds (2.89 Å) between the amino group and the nitro oxygen, stabilizing the lattice. π-Stacking interactions between the nitrophenyl group and adjacent pyran rings further enhance stability . Use SHELXL for refinement, leveraging Hirshfeld surface analysis to quantify interactions (e.g., 12% H-bond contribution) .
Advanced: How can computational methods resolve contradictions in spectroscopic vs. crystallographic data?
Methodological Answer:
Discrepancies between experimental and calculated spectra (e.g., IR peak shifts) arise from solvent effects or crystal packing. Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level corrects for these by simulating gas-phase vs. solid-state environments . Pair with OLEX2 for real-space refinement to validate hydrogen atom positions .
Advanced: What is the compound’s potential in targeting cholinesterases or antimicrobial pathways?
Methodological Answer:
The nitrophenyl group enhances π-π stacking with cholinesterase active sites (IC50 = 3.2 µM for AChE). Molecular docking (AutoDock Vina) shows binding affinity (-9.8 kcal/mol) at the catalytic triad (Ser203, His447, Glu334) . For antimicrobial studies, modify the nitro group to a methoxy substituent to improve solubility and membrane penetration .
Q. Table 3: Bioactivity Data
| Target | Assay Type | IC50/EC50 | Reference |
|---|---|---|---|
| Acetylcholinesterase | Ellman’s assay | 3.2 µM | |
| E. coli (MIC) | Broth dilution | 64 µg/mL |
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Core Modifications: Replace the nitro group with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) groups to alter electronic effects .
- Substituent Analysis: Use Hammett constants (σ) to correlate substituent effects with bioactivity. For example, σ = +0.78 (NO₂) vs. -0.27 (OMe) predicts enhanced AChE inhibition with electron-deficient groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
